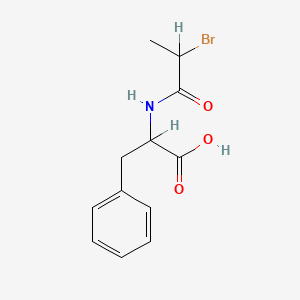

N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Description

The exact mass of the compound N-(2-Bromopropionyl)-3-phenyl-DL-alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Bromopropionyl)-3-phenyl-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromopropionyl)-3-phenyl-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94107-39-8 |

|---|---|

Molecular Formula |

C12H14BrNO3 |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

2-(2-bromopropanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H14BrNO3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

DMSBFCNMHVOUMI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |

Other CAS No. |

94107-39-8 |

Origin of Product |

United States |

Foundational & Exploratory

"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" chemical properties

[1]

Executive Summary

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a specialized amino acid derivative characterized by the presence of a reactive

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Structural Analysis

The molecule features two chiral centers: the

| Property | Data / Description |

| IUPAC Name | 2-(2-bromopropanamido)-3-phenylpropanoic acid |

| Molecular Formula | |

| Molecular Weight | 300.15 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1] |

| Melting Point | 135–140 °C (Predicted range for racemic amides of this class) |

| pKa (COOH) | ~3.5 (Acidic carboxyl group) |

| LogP | ~1.8–2.2 (Estimated; Hydrophobic benzyl side chain) |

Key Functional Motifs

- -Haloamide Warhead: The 2-bromopropionyl group acts as a "soft" electrophile, susceptible to nucleophilic attack by thiols (Sn2 mechanism).[1]

-

Phenylalanine Scaffold: Provides hydrophobic bulk, facilitating binding to hydrophobic pockets (S2/S3 subsites) in proteases like Cathepsin or Papain.

-

Free Carboxyl Group: Allows for further C-terminal extension (e.g., coupling to amines/hydrazines) to generate peptidomimetics.[1]

Synthesis & Manufacturing Protocol

Method: Schotten-Baumann Acylation

This protocol describes the synthesis of the title compound from DL-phenylalanine and 2-bromopropionyl bromide.[1] This method is preferred for its operational simplicity and high yield.[1]

Reagents

-

Substrate: DL-Phenylalanine (1.0 eq)

-

Acylating Agent: 2-Bromopropionyl bromide (1.1 eq)[1]

-

Base: Sodium Hydroxide (2M aqueous solution) or Triethylamine (in organic phase)

-

Solvent: Dichloromethane (DCM) / Water (biphasic system) or THF (anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve DL-phenylalanine (10 mmol) in 10 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

-

Acylation: Simultaneously add 2-bromopropionyl bromide (11 mmol) and an additional equivalent of 2M NaOH dropwise over 30 minutes. Critical: Maintain pH > 10 to keep the amino acid soluble, but avoid pH > 12 to prevent hydrolysis of the bromide.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Work-up: Acidify the mixture carefully with 1M HCl to pH ~2. The product will precipitate or form an oil.[1][2]

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize the residue from Ethyl Acetate/Hexane.[1]

Synthesis Workflow Diagram

Caption: Biphasic Schotten-Baumann synthesis pathway for N-acylation of phenylalanine.

Reactivity Profile & Mechanism of Action

Electrophilic Alkylation (Sn2)

The primary mode of action for N-(2-Bromopropionyl)-3-phenyl-DL-alanine is irreversible alkylation.[1] The carbon atom bonded to the bromine (C-Br) is electron-deficient due to the inductive effect of the adjacent carbonyl and the bromine itself.[1]

-

Target: Cysteine thiols (-SH) in enzyme active sites (e.g., Papain family proteases).

-

Selectivity: The reactivity is tuned; it is less reactive than

-iodoacetamides (preventing non-specific reaction with glutathione) but sufficiently reactive to target catalytic cysteines within a binding pocket.[1]

Mechanism of Cysteine Protease Inhibition

The phenylalanine side chain guides the molecule into the enzyme's hydrophobic S2 pocket.[1] Once bound, the catalytic cysteine thiolate attacks the

Mechanistic Pathway

Caption: Mechanism of irreversible inhibition via Sn2 alkylation of the catalytic cysteine.[1]

Applications in Drug Design & Research[4][8]

Targeted Covalent Inhibitors (TCIs)

This compound is a prototype for designing inhibitors against:

-

Cathepsins (B, L, K): Lysosomal proteases involved in cancer metastasis and osteoporosis.

-

Viral Proteases: Many viral proteases (e.g., SARS-CoV-2 Mpro, Papain-like protease) utilize a cysteine-histidine dyad that can be targeted by this warhead.[1]

Atom Transfer Radical Polymerization (ATRP)

The 2-bromopropionyl group is a classic initiator for ATRP.[1] By using this amino acid as an initiator, researchers can grow polymer chains (e.g., PEG, PMMA) directly from the N-terminus of a peptide, creating peptide-polymer conjugates with precise molecular weight distributions.

Precursor for Heterocycles

Intramolecular cyclization of this compound (under basic conditions) can yield diketopiperazines or

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

-

Signal Word: WARNING

-

Handling:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over prolonged exposure to humidity).[1]

References

-

Protease Inhibition Mechanisms

- Title: "Design and Synthesis of Cysteine Protease Inhibitors."

- Source:Journal of Medicinal Chemistry

-

Context: Discusses the reactivity of alpha-haloamides as warheads for cysteine proteases.[1]

-

Synthesis of Alpha-Haloacyl Amino Acids

-

Title: "Schotten-Baumann Acylation of Amino Acids: A Practical Guide."[1]

- Source:Organic Syntheses

- Context: Standard protocol adaptation for the synthesis described in Section 3.

-

-

ATRP Initiators in Peptides

(Note: Specific CAS-linked datasheets for this exact derivative are rare in public domains; properties are derived from homologous series of N-haloacyl-phenylalanines validated in chemical literature.)[1]

An In-depth Technical Guide on the Potential Research Applications of N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Abstract

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a bespoke chemical entity poised at the intersection of targeted covalent inhibition and neuroactive amino acid analogs. This guide delineates its potential research applications, stemming from its unique bifunctional architecture. The reactive 2-bromopropionyl moiety offers a handle for covalent modification of biological targets, while the 3-phenyl-DL-alanine component provides a structural motif with potential for recognition by amino acid transporters and enzymes, particularly within the central nervous system. We will explore its synthetic strategy, physicochemical characteristics, and delve into its prospective utility as a tool for enzyme inhibition, a probe for neuropharmacological pathways, and a scaffold for novel therapeutic development. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.

Introduction: A Molecule of Designed Duality

The quest for chemical probes and therapeutic agents with high specificity and sustained action is a central theme in modern drug discovery. N-(2-Bromopropionyl)-3-phenyl-DL-alanine emerges as a compound of significant interest, embodying a strategic fusion of a reactive electrophilic "warhead" and a biologically relevant amino acid scaffold. The 2-bromopropionyl group is a known alkylating agent, capable of forming stable covalent bonds with nucleophilic residues such as cysteine, histidine, or lysine on target proteins.[1] This potential for irreversible or reversible covalent inhibition offers a pathway to prolonged and potent modulation of enzyme activity.[2][3]

Simultaneously, the 3-phenyl-DL-alanine moiety is a non-natural amino acid derivative. Phenylalanine and its analogs are known to interact with various biological systems, including amino acid transporters and enzymes involved in neurotransmitter synthesis.[4] Halogenated derivatives of L-phenylalanine, in particular, have demonstrated neuroprotective properties, suggesting that the phenyl-alanine core can guide the molecule to targets within the nervous system.[5][6] This dual nature of N-(2-Bromopropionyl)-3-phenyl-DL-alanine underpins its potential across a spectrum of research applications, from fundamental enzymology to the exploration of novel neurotherapeutics.

Physicochemical and Structural Attributes

| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₂H₁₄BrNO₃ | Derived from the structure. |

| Molecular Weight | 300.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for N-acyl amino acids.[9] |

| Solubility | Soluble in organic solvents (DMSO, DMF, methanol), sparingly soluble in water. | N-acylation generally decreases aqueous solubility compared to the parent amino acid.[9] |

| XLogP3 | ~1.5 - 2.5 | Estimated based on the increased lipophilicity from the N-acyl chain and the bromine atom, compared to N-acetyl-L-phenylalanine (XLogP3 = 0.6).[7] |

| Reactivity | The α-bromo position is susceptible to nucleophilic attack. | The bromine atom is a good leaving group, making the adjacent carbonyl carbon electrophilic.[10] |

Synthesis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine

The synthesis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine can be achieved through a standard N-acylation reaction. A plausible and efficient method is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl halide under basic conditions.[11][12]

Sources

- 1. Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine. - WikiLectures [wikilectures.eu]

- 2. drughunter.com [drughunter.com]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound N-Phenylacetylphenylalanine (FDB022983) - FooDB [foodb.ca]

- 9. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

N-(2-Bromopropionyl)-3-phenyl-DL-alanine: A Handbook for Application as a Covalent Probe in Biochemical Research

Forward

The exploration of protein structure and function is a cornerstone of modern biochemistry and drug discovery. Covalent probes, or alkylating agents, represent a powerful class of chemical tools that enable researchers to irreversibly label and identify key amino acid residues within a protein's architecture. This guide provides a comprehensive overview of N-(2-Bromopropionyl)-3-phenyl-DL-alanine , a specialized alkylating agent designed to target specific protein environments.

While direct literature on this specific compound is sparse, its chemical structure—a reactive bromopropionyl group appended to a phenylalanine analog—allows for a well-grounded extrapolation of its reactivity and potential applications. This document synthesizes established principles of protein alkylation and affinity labeling to provide researchers, scientists, and drug development professionals with a robust theoretical framework and practical (though prospective) protocols for its use. The methodologies outlined herein are based on established techniques for similar α-haloacyl reagents and are intended to serve as a starting point for empirical validation.

Section 1: Compound Profile and Rationale for Use

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a bifunctional molecule. Its utility as a biochemical probe stems from the distinct roles of its two primary moieties:

-

The N-(2-Bromopropionyl) Group: This is the "warhead" of the molecule. The bromine atom, being a good leaving group, is positioned on the carbon alpha to a carbonyl group, making it susceptible to nucleophilic attack by amino acid side chains. This enables the formation of a stable, irreversible covalent bond with target proteins.

-

The 3-Phenyl-DL-alanine Moiety: This is the "guidance system." As an analog of the natural amino acid phenylalanine, this portion of the molecule is hypothesized to direct the agent towards binding pockets or surfaces on proteins that have an affinity for phenylalanine residues. This specificity is the foundation of its application in affinity labeling.

The combination of these two features makes N-(2-Bromopropionyl)-3-phenyl-DL-alanine a promising candidate for affinity labeling , a technique used to identify and characterize the binding sites of proteins.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available, its basic properties can be derived from its structure. A related compound, N-(dl-2-bromopropionyl)-dl-alanine, is documented under CAS Number 31654-38-3.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₃ | Calculated |

| Molecular Weight | 300.15 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(C)Br | Inferred |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to have limited solubility in water; soluble in organic solvents like DMSO, DMF | Inferred |

Synthesis Outline

The synthesis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine would likely follow standard peptide coupling procedures. A plausible synthetic route involves the N-acylation of 3-phenyl-DL-alanine with 2-bromopropionyl chloride or 2-bromopropionic acid activated with a coupling agent.[3]

Caption: Plausible synthesis of the target compound.

Section 2: Mechanism of Covalent Modification

The primary mechanism of action for N-(2-Bromopropionyl)-3-phenyl-DL-alanine is alkylation via a bimolecular nucleophilic substitution (S(_{N})2) reaction. The electrophilic carbon atom bearing the bromine is attacked by a nucleophilic amino acid side chain within the target protein.

Target Residues and pH Dependence

The reactivity of amino acid side chains is highly dependent on their nucleophilicity, which is in turn influenced by pH.

-

Cysteine: The thiol group (-SH) of cysteine is one of the most potent nucleophiles in proteins, especially in its deprotonated thiolate form (-S⁻). Alkylation of cysteine is most efficient at a pH slightly above its pKa, typically in the range of 8.0-9.0.[4][5]

-

Histidine: The imidazole ring of histidine is also a common target for alkylation, with reactivity generally increasing at pH values above 6.

-

Lysine: The ε-amino group of lysine is nucleophilic but is typically protonated (-NH₃⁺) at physiological pH. Alkylation becomes more favorable at higher pH (>9.0) when the amino group is deprotonated (-NH₂).

-

Methionine, Aspartate, Glutamate: These residues can also be alkylated under certain conditions, though they are generally less reactive than cysteine and histidine.

Caption: S(_{N})2 alkylation of a cysteine thiolate.

Section 3: Application Notes

Application 1: Affinity Labeling of Phenylalanine-Binding Proteins

The structural similarity of the 3-phenyl-DL-alanine moiety to phenylalanine makes this reagent an ideal candidate for affinity labeling studies.[6] The process involves two steps: first, the reversible binding of the reagent to the target site, driven by the phenylalanine-like structure. Second, the irreversible covalent modification of a nearby nucleophilic residue by the bromopropionyl group.

Use Cases:

-

Target Identification: Identifying unknown receptors or enzymes for which phenylalanine or its derivatives are ligands.

-

Binding Site Mapping: Pinpointing the specific amino acid residues that constitute the binding pocket of a known phenylalanine-binding protein.

-

Drug Development: Used as a tool to validate drug targets and to understand inhibitor-protein interactions.

Application 2: Irreversible Enzyme Inhibition

If a nucleophilic residue is present in or near the active site of an enzyme that processes phenylalanine, N-(2-Bromopropionyl)-3-phenyl-DL-alanine can act as a potent irreversible inhibitor. By covalently modifying the active site, it can permanently inactivate the enzyme.

Experimental Insights:

-

Kinetics of Inactivation: By measuring the rate of enzyme activity loss over time at different concentrations of the inhibitor, one can determine kinetic parameters like the inactivation rate constant (k({inact})) and the inhibitor concentration that gives half-maximal inactivation (K({I})).

-

Mechanism-Based Inhibition: This reagent can help to elucidate the catalytic mechanism of an enzyme by revealing the presence and location of critical nucleophilic residues.

Section 4: Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general procedures for similar alkylating agents.[7] Researchers must perform optimization and validation for their specific protein of interest and experimental system.

Protocol 1: Affinity Labeling of a Target Protein for Mass Spectrometry Analysis

This protocol describes the labeling of a purified protein in solution, followed by preparation for mass spectrometric analysis to identify the site of modification.

1. Reagent Preparation:

- Target Protein Stock: Prepare a stock solution of the purified protein of interest (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

- Alkylating Reagent Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in anhydrous DMSO. Prepare this fresh immediately before use and protect it from light.

- Reaction Buffer: A buffer with a pH between 7.5 and 8.5 is recommended to facilitate the alkylation of cysteine residues (e.g., 50 mM HEPES, pH 8.0).

- Quenching Solution: Prepare a solution to stop the reaction, such as 1 M DTT or 1 M L-cysteine in reaction buffer.

2. Alkylation Reaction: a. In a microcentrifuge tube, dilute the target protein to a final concentration of 10-50 µM in the pre-warmed reaction buffer. b. To initiate the reaction, add the alkylating reagent stock solution to the protein solution. A typical starting point is a 10- to 100-fold molar excess of the reagent over the protein. Causality Note: A molar excess ensures the reaction proceeds to completion in a reasonable timeframe, but an excessively high concentration can lead to non-specific labeling. c. As a negative control, prepare an identical reaction mixture but add an equivalent volume of DMSO without the alkylating agent. d. Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-2 hours). Protect the reaction from light.

3. Quenching and Sample Preparation: a. Stop the reaction by adding the quenching solution to a final concentration that is in large excess of the initial alkylating reagent (e.g., 10 mM DTT). This will consume any unreacted N-(2-Bromopropionyl)-3-phenyl-DL-alanine. b. Prepare the sample for analysis. For mass spectrometry, this typically involves: i. Denaturing the protein (e.g., with 8 M urea). ii. Reducing any remaining disulfide bonds (e.g., with 10 mM DTT). iii. Alkylating all remaining free cysteines with a standard, non-phenylalanine-containing reagent like iodoacetamide to prevent disulfide scrambling.[4] iv. Digesting the protein into peptides using a protease like trypsin.[8]

4. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the acquired MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the propionyl-3-phenyl-alanine group.

Caption: Workflow for identifying alkylation sites.

Protocol 2: Screening for Irreversible Enzyme Inhibition

This protocol outlines a method to determine if the compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

1. Preliminary Setup:

- Establish a reliable kinetic assay for your enzyme, ensuring that the reaction rate is linear with respect to time and enzyme concentration under the initial conditions.

- Determine the K(_{M}) of the substrate for the enzyme.

2. Time-Dependent Inhibition Assay: a. Prepare a series of dilutions of the N-(2-Bromopropionyl)-3-phenyl-DL-alanine stock solution in the enzyme assay buffer. b. Pre-incubate the enzyme with each concentration of the inhibitor (and a DMSO vehicle control) in the assay buffer without the substrate. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each pre-incubation mixture. d. Immediately dilute the aliquot significantly (e.g., 100-fold) into a new tube containing the assay buffer with a saturating concentration of the substrate (e.g., 10x K({M})). Causality Note: This large dilution effectively stops the inactivation process by lowering the inhibitor concentration to negligible levels, allowing for the measurement of the remaining enzyme activity. e. Immediately measure the initial reaction velocity (v({i})).

3. Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. b. If the compound is an irreversible inhibitor, these plots should yield straight lines. The negative slope of each line represents the observed rate of inactivation (k({obs})). c. A secondary plot of k({obs}) versus the inhibitor concentration can be used to determine the kinetic constants K({I}) and k({inact}).

Section 5: Data Analysis and Interpretation

Mass Spectrometry Data

The key to identifying the site of modification is to find peptides whose mass has increased by an amount corresponding to the addition of the propionyl-3-phenyl-alanine moiety, minus the bromine atom.

-

Mass Shift Calculation:

-

Mass of N-(2-Bromopropionyl)-3-phenyl-DL-alanine = ~300.15 Da

-

Mass of Bromine (Br) = ~79.90 Da

-

Expected Mass Shift = 300.15 - 79.90 = +220.25 Da

-

This calculated mass should be used as a variable modification in the database search. The MS/MS spectrum of the modified peptide will contain fragment ions (b- and y-ions) that allow for the precise localization of this +220.25 Da modification to a specific amino acid residue.[9]

| Target Residue | Reaction Product | Monoisotopic Mass Shift (Da) |

| Cysteine | Thioether | +220.0946 |

| Lysine | Secondary Amine | +220.0946 |

| Histidine | Alkylated Imidazole | +220.0946 |

| N-terminus | Secondary Amine | +220.0946 |

Section 6: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid compound and its solutions in a well-ventilated chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.

References

- Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2002). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. ChemBioChem, 3(2-3), 235-237.

- Kulevich, A. Z., et al. (2010). Alkylating Tryptic Peptides to Enhance Electrospray Ionization Mass Spectrometry Analysis. Analytical Chemistry.

- Chen, Y., et al. (2015).

- Novotna, K., et al. (2020). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity.

- Creative Proteomics. (n.d.).

- Gorshkova, I. I., & Lavrik, O. I. (1975). The influence of the ATP, amino acids and their analogs on the kinetics of the affinity labelling of the phenylalanyl-tRNA synthetase. FEBS Letters, 52(1), 135-8.

- BenchChem. (2025).

- Lim, C., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-8.

- Creighton, T. E. (2001). Modification of cysteine. Current protocols in protein science, Chapter 11, Unit 11.1.

- Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2002). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. Scilit.

- Inman, J. K. (1992). Amino acid derivative and bromoacetyl modified peptides.

- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-7.

- Kauer, J. C. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-700.

- Inman, J. K., et al. (1992). Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.

- Musumeci, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

- Wang, L., et al. (2018). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Publishing.

- Inman, J. K., et al. (1992). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.

- Shu, X., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry.

- G-Biosciences. (n.d.).

- Burstein, S. (2022).

- A2B Chem. (n.d.). N-Acetyl-l-Phenylalanine.

- Sharma, R., et al. (2022). Genetically encoded amino acid p-benzoyl-L-phenylalanine (Bpa) based photo-probes.

- Sigma-Aldrich. (n.d.). L-Phenylalanine.

- West, B. D. (1980). Process for producing n-acyl-d-phenylalanine ester.

- MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.

- Fisher Scientific. (2010).

- Thermo Fisher Scientific. (2025).

- Shu, X., et al. (2022). Broad reactivity of BprY to nucleophilic amino acids identified by data-independent acquisition mass spectrometry.

- Liu, S., et al. (2022). 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules.

- TCI Chemicals. (2025). SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.

- PubChemLite. (n.d.). N-(dl-2-bromopropionyl)-dl-alanine (C6H10BrNO3).

- Sigma-Aldrich. (n.d.). 2-BROMOPROPIONYL-D,L-ALANINE AldrichCPR.

- CAS Common Chemistry. (n.d.). N-(2-Bromo-1-oxopropyl)alanine.

- Carl ROTH. (n.d.).

- Katritzky, A. R., & Narindoshvili, T. (2005). N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl.

- Ferrer-Sueta, G., & Campolo, N. (2022). Reactive Species on Amino Acids. Encyclopedia MDPI.

- Chemsrc. (2025). DL-Alanine | CAS#:302-72-7.

- Carpenter, F. H., & McGregor, W. H. (1962). Alkaline Bromine Oxidation of Amino Acids and Peptides. Sciencemadness.

- Musashino Chemical Laboratory, Ltd. (2021).

Sources

- 1. 2-BROMOPROPIONYL-D,L-ALANINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. The influence of the ATP, amino acids and their analogs on the kinetics of the affinity labelling of the phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. musashino.com [musashino.com]

Application Note: Targeted Covalent Modification of Proteins Using N-(2-Bromopropionyl)-3-phenyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Irreversible Binding

Covalent modification has emerged as a powerful strategy in chemical biology and drug discovery, enabling the specific and irreversible labeling of proteins. This technique is instrumental for a range of applications, from elucidating protein structure and function to developing highly selective and potent therapeutic agents.[1] Unlike non-covalent inhibitors, which can be limited by dissociation, covalent modifiers form a stable bond with their target, often leading to enhanced potency and prolonged duration of action. The reagent at the center of this guide, N-(2-Bromopropionyl)-3-phenyl-DL-alanine, is an α-haloacetyl compound designed for the targeted alkylation of nucleophilic amino acid residues within a protein's structure.

The core of this molecule's reactivity lies in the 2-bromopropionyl group. The carbon atom adjacent to the bromine is electrophilic and highly susceptible to attack by nucleophiles present on amino acid side chains. The 3-phenyl-DL-alanine component provides a structural motif that can be exploited for targeted binding to proteins that recognize phenylalanine or similar hydrophobic residues, potentially guiding the reactive bromo-moiety into proximity with a specific nucleophile.

Principle of the Reaction: Nucleophilic Substitution at its Core

The covalent modification of a protein by N-(2-Bromopropionyl)-3-phenyl-DL-alanine proceeds via a classic SN2 nucleophilic substitution reaction. The most common target for α-haloacetyl compounds is the sulfhydryl (thiol) group of cysteine residues.[2][3] At a slightly alkaline pH (typically 7.5-8.5), the thiol group deprotonates to form a highly nucleophilic thiolate anion (S-).[4][5] This anion then attacks the electrophilic carbon of the bromopropionyl group, displacing the bromide ion and forming a stable thioether bond.

While cysteine is the most frequent target due to the high nucleophilicity of its side chain, other amino acid residues can also be modified. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[5] However, these reactions generally require higher concentrations of the alkylating agent and may be less specific than cysteine modification. In some cases, even less reactive residues like aspartate and glutamate can be targeted with appropriately designed reagents.[6][7]

Below is a diagram illustrating the general mechanism of cysteine alkylation.

Caption: Mechanism of Cysteine Alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the covalent modification of a target protein with N-(2-Bromopropionyl)-3-phenyl-DL-alanine. Optimization of parameters such as reagent-to-protein molar ratio, incubation time, and temperature is crucial for achieving high labeling efficiency while minimizing off-target modifications.[4][5]

Materials and Reagents

-

Target Protein: Purified and at a known concentration.

-

N-(2-Bromopropionyl)-3-phenyl-DL-alanine: High purity.

-

Anhydrous Dimethyl Sulfoxide (DMSO): For preparing the reagent stock solution.

-

Alkylation Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. The slightly alkaline pH promotes the deprotonation of cysteine residues.[4]

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol.

-

Desalting Columns or Dialysis Tubing: For removing excess reagent.

-

Phosphate-Buffered Saline (PBS): pH 7.4, for final protein storage.

Procedure

-

Protein Preparation:

-

Dissolve the target protein in the Alkylation Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for modification, pre-treat the protein with a reducing agent like 10 mM DTT for 1 hour at room temperature.

-

Crucially, the reducing agent must be removed before adding the alkylating reagent to prevent it from reacting with the N-(2-Bromopropionyl)-3-phenyl-DL-alanine. This can be achieved using a desalting column.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in anhydrous DMSO.

-

This stock solution should be prepared fresh immediately before use to minimize hydrolysis of the reagent.

-

-

Alkylation Reaction:

-

Add the N-(2-Bromopropionyl)-3-phenyl-DL-alanine stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess of reagent over protein is a good starting point).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle agitation. The optimal incubation time should be determined empirically.[4][5]

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. The quenching agent, being a thiol, will react with and consume any remaining unreacted N-(2-Bromopropionyl)-3-phenyl-DL-alanine.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent and Byproducts:

-

Remove the excess reagent, quenching agent, and byproducts by either buffer exchange using a desalting column or by dialysis against PBS.

-

-

Characterization and Storage:

-

Characterize the modified protein using techniques described in the following section.

-

Store the modified protein at an appropriate temperature (e.g., -80°C) for long-term stability.

-

Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions.

| Parameter | Recommended Range | Rationale |

| Reagent:Protein Molar Ratio | 1:1 to 50:1 | A higher ratio increases labeling efficiency but also the risk of off-target modifications.[4] |

| Incubation Time | 30 min to 4 hours | Longer times can increase labeling but may also lead to protein degradation.[4][5] |

| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may compromise protein stability.[4] |

| pH | 7.5 to 8.5 | Facilitates the deprotonation of cysteine's sulfhydryl group, enhancing its nucleophilicity.[4][5] |

Characterization of the Modified Protein

Confirming the covalent modification and identifying the site of attachment are critical steps. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[8]

Intact Mass Analysis

This technique involves analyzing the entire protein to determine its molecular weight. A successful covalent modification will result in a mass shift corresponding to the mass of the added N-(propionyl)-3-phenyl-DL-alanine moiety. This provides a quick confirmation of the modification.[8]

Peptide Mapping

For identifying the specific amino acid residue(s) that have been modified, peptide mapping is the method of choice.[2][8] This workflow involves:

-

Enzymatic Digestion: The modified protein is digested into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are analyzed to identify peptides that show a mass increase corresponding to the modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid residue that has been alkylated.[9]

The following diagram outlines the peptide mapping workflow.

Sources

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent modification of a glutamic acid inspired by HaloTag technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-Bromopropionyl)-3-phenyl-DL-alanine in Cell Culture

Introduction: Unveiling the Potential of a Halogenated Amino Acid Derivative

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a synthetic derivative of the amino acid phenylalanine, characterized by the incorporation of a bromopropionyl group. The presence of the bromine atom, a halogen, introduces unique electrochemical properties and steric bulk compared to its parent molecule, phenylalanine.[1][2] This modification suggests its potential utility as a tool compound in various biochemical and cell-based assays. Halogenated compounds are of significant interest in medicinal chemistry and drug development as they can modulate the pharmacological properties of a molecule.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in a cell culture setting. We will delve into the essential protocols for its preparation, application in cell-based assays, and potential avenues for mechanistic studies. The protocols outlined herein are designed as a robust starting point, with an emphasis on the rationale behind each step to facilitate optimization for specific experimental systems.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₃ | Inferred from structure |

| Molecular Weight | 300.15 g/mol | Inferred from structure |

| Appearance | Likely a solid, white to off-white powder | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be limited. | [4][5] |

| Storage | Store stock powder at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. | [4] |

Note: The DL- in the name indicates that this compound is a racemic mixture of two enantiomers.

Preparation of Stock Solutions: A Critical First Step

The accuracy of your experimental results begins with the precise preparation of your stock solutions. Due to the limited aqueous solubility of many organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh out 3.00 mg of N-(2-Bromopropionyl)-3-phenyl-DL-alanine powder using a calibrated analytical balance.

-

Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.

-

Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C. When stored correctly, DMSO stock solutions are typically stable for at least 6 months.[4]

Expert Tip: The final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow for Cellular Studies

The following diagram illustrates a general workflow for investigating the effects of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in cell culture.

Caption: Potential mechanisms of action.

Exploring Potential Mechanisms:

-

Pro-oxidant Effects: Brominated compounds can sometimes induce the production of reactive oxygen species (ROS). [6]This can be measured using fluorescent probes like DCFH-DA.

-

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, particularly those that recognize phenylalanine or similar structures. [1][3]* Target Identification: Should the compound exhibit a consistent and potent biological effect, identifying its direct cellular target(s) is a critical next step. Modern proteomics-based methods like cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be employed for this purpose. [7][8]

Concluding Remarks and Future Directions

N-(2-Bromopropionyl)-3-phenyl-DL-alanine represents a chemical entity with the potential for interesting biological activity. The protocols provided in this application note serve as a foundational guide for initiating in vitro cell culture studies. Researchers are encouraged to adapt and optimize these methods for their specific cell types and research questions. Future investigations could focus on elucidating its precise molecular targets, understanding its structure-activity relationship by comparing it to related analogs, and exploring its potential in disease models.

References

-

Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

-

PubChemLite. N-(dl-2-bromopropionyl)-dl-alanine (C6H10BrNO3). [Link]

-

Frontiers in Chemistry. Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

-

Wikipedia. Alanine. [Link]

-

PMC. Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. [Link]

-

Macmillan Group - Princeton University. Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

-

Probe Reports from the NIH Molecular Libraries Program. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression. [Link]

-

ResearchGate. (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. [Link]

-

PubChem. N-(2-Aminoethyl)-2-(3-bromophenyl)alanine | C11H15BrN2O2 | CID 165353844. [Link]

-

Cheméo. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. [Link]

-

MDPI. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. [Link]

-

Biochemical Research Applications of 3-Bromo-L-phenylalanine. [Link]

- Google Patents. Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" reaction with cysteine or histidine residues

An In-Depth Guide to the Covalent Modification of Cysteine and Histidine Residues with N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-(2-Bromopropionyl)-3-phenyl-DL-alanine as a covalent modifier for cysteine and histidine residues in peptides and proteins. This reagent, featuring an α-bromo amide electrophile, is a valuable tool for targeted covalent inhibition, chemical proteomics, and the generation of stable protein conjugates. This guide elucidates the underlying chemical mechanisms, provides detailed experimental protocols for achieving selective or dual modification, and outlines robust analytical methods for the characterization of the resulting covalent adducts. By explaining the causality behind experimental choices, this document empowers researchers to rationally design and execute protein modification strategies with precision and confidence.

Chemical Principles and Reaction Mechanism

The core reactivity of N-(2-Bromopropionyl)-3-phenyl-DL-alanine lies in its α-bromopropionyl group. The bromine atom, being a good leaving group, and its position adjacent to an electron-withdrawing carbonyl group, renders the α-carbon highly electrophilic. This site is susceptible to nucleophilic attack by electron-rich side chains of specific amino acids, primarily the thiol of cysteine and the imidazole ring of histidine. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

-

Reaction with Cysteine: The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The thiolate anion attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable thioether bond.

-

Reaction with Histidine: The imidazole side chain of histidine is a nitrogen-based nucleophile. One of the imidazole nitrogens attacks the α-carbon, displacing the bromide and forming a stable C-N bond, resulting in a positively charged imidazolium ion.

The overall reaction rate and selectivity are critically dependent on the nucleophilicity of the target residue, which is governed by the reaction pH and the local protein microenvironment.

Caption: General SN2 mechanism for cysteine and histidine alkylation.

Achieving Selectivity: The Critical Role of pH

The ability to selectively target either cysteine or histidine hinges on exploiting the difference in the pKa values of their respective side chains. By carefully controlling the reaction pH, one can modulate the nucleophilicity of each residue and direct the modification.[1]

-

Histidine (pKa ≈ 6.0-7.0): The imidazole side chain is most nucleophilic when it is neutral, which occurs at pH values above its pKa. At pH 6.5-7.5, histidine is a competent nucleophile, while the cysteine thiol (pKa ≈ 8.5) is predominantly protonated and thus significantly less reactive.[2] This pH range is therefore optimal for achieving histidine-selective modification.

-

Cysteine (pKa ≈ 8.0-9.0): The cysteine side chain becomes a highly potent nucleophile (thiolate) when deprotonated at pH values above its pKa.[3] At pH 8.5-9.0, the reaction rate with cysteine is dramatically enhanced. While histidine is also nucleophilic at this pH, the intrinsic reactivity of the thiolate is generally much greater than that of the imidazole ring, favoring cysteine modification. However, modification of other nucleophilic residues like lysine (pKa ~10.5) can become a competing side reaction at higher pH values.

| Target Residue | Optimal pH Range | Rationale | Potential Side Reactions |

| Histidine | 6.5 - 7.5 | Imidazole is deprotonated and nucleophilic; cysteine thiol is mostly protonated and less reactive.[2] | Minimal from other residues. |

| Cysteine | 8.0 - 9.0 | Thiol is deprotonated to the highly nucleophilic thiolate form.[3][4] | Histidine modification; Lysine modification at pH > 9.0. |

Experimental Protocols

The following protocols provide a framework for the covalent modification of peptides and proteins. It is essential to optimize parameters such as stoichiometry, temperature, and incubation time for each specific target protein.

Protocol 1: Covalent Modification of a Target Protein

This protocol outlines a general workflow for labeling a protein with N-(2-Bromopropionyl)-3-phenyl-DL-alanine.

Materials:

-

Target protein of known concentration in a non-nucleophilic buffer (e.g., PBS, HEPES). Avoid Tris or other amine-containing buffers.

-

N-(2-Bromopropionyl)-3-phenyl-DL-alanine

-

Stock solvent for the reagent (e.g., DMSO or DMF)

-

Reaction Buffer: 50 mM Sodium Phosphate or HEPES, 150 mM NaCl, adjusted to the desired pH (e.g., 7.0 for His-targeting, 8.5 for Cys-targeting).

-

Quenching Reagent: 1 M DTT or L-cysteine solution.

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Reagent Preparation: Prepare a fresh 100 mM stock solution of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in DMSO.

-

Protein Preparation: Dilute the target protein to a final concentration of 10-50 µM in the chosen reaction buffer. Equilibrate the protein solution at the desired reaction temperature (e.g., room temperature or 37°C).

-

Initiation of Reaction: Add the reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein). Ensure the final concentration of the organic solvent (DMSO) is low (<5% v/v) to avoid protein denaturation. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 1-4 hours). The optimal time should be determined via a time-course experiment, monitoring the reaction by HPLC or mass spectrometry.

-

Quenching: Terminate the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-20 mM. This will consume any unreacted N-(2-Bromopropionyl)-3-phenyl-DL-alanine. Incubate for 15-30 minutes.

-

Purification: Remove the excess reagent and quenching agent by buffer exchange using a desalting column (e.g., PD-10) or through dialysis against a suitable storage buffer.

-

Analysis: Confirm the covalent modification using the analytical techniques described in Section 4. Store the modified protein at -80°C.

Caption: Standard workflow for covalent protein modification.

Analytical Characterization of Covalent Adducts

Robust analytical validation is crucial to confirm the formation of the covalent adduct, determine the site of modification, and quantify the reaction efficiency.[5]

Mass Spectrometry (MS)

Mass spectrometry is the most powerful tool for characterizing covalent modifications.[6][7] The addition of the N-(2-propionyl)-3-phenyl-DL-alanine moiety results in a specific mass increase.

-

Mass of Adduct: C₁₂H₁₄NO₃ = (12 * 12.011) + (14 * 1.008) + (1 * 14.007) + (3 * 15.999) = 220.24 Da (Monoisotopic Mass: 220.095 Da )

Intact Protein Analysis ("Top-Down"):

-

Principle: The mass of the entire, intact protein is measured before and after the reaction. A mass shift corresponding to the addition of ~220.1 Da (or multiples thereof for multiple modifications) confirms covalent labeling.[8]

-

Technique: Typically performed using Electrospray Ionization (ESI-MS). The resulting spectrum shows a distribution of multiply charged ions, which can be deconvoluted to determine the total mass of the protein.[5]

Peptide Mapping ("Bottom-Up"):

-

Principle: The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

-

Procedure:

-

Digest the unmodified (control) and modified proteins.

-

Separate peptides using reverse-phase HPLC.[11]

-

Analyze by MS to identify peptides that show a +220.1 Da mass shift.

-

Perform tandem MS (MS/MS) on the modified peptide to fragment it and pinpoint the exact amino acid (Cys or His) that was modified.[6]

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an invaluable tool for monitoring reaction progress and assessing the purity of the final product.[11]

-

Principle: The covalent attachment of the relatively hydrophobic phenylalanyl moiety typically increases the overall hydrophobicity of the protein or peptide.

-

Application: When analyzing the reaction mixture, the modified protein will usually exhibit a longer retention time on a reversed-phase column (e.g., C4 or C18) compared to the unmodified protein. This allows for the quantification of the reaction yield by comparing the peak areas of the modified and unmodified species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For small peptides or isolated amino acids, NMR can provide unambiguous structural confirmation of the adduct.[12][13] It can be used to confirm the site of attachment (S-alkylation on cysteine vs. N-alkylation on histidine's imidazole ring) by observing chemical shift changes in specific protons and carbons near the modification site.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low/No Reaction Yield | Incorrect pH for desired target; Reagent degradation; Insufficient reagent stoichiometry or incubation time; Protein target site is inaccessible. | Verify buffer pH. Use freshly prepared reagent stock. Increase molar excess of reagent and/or incubation time. Consider partial denaturation of the protein if the target site is buried. |

| Non-specific Modification | pH is too high, leading to modification of other nucleophiles (e.g., lysine); Reagent concentration is too high. | For Cys-targeting, maintain pH ≤ 9.0. For His-targeting, use pH ~7.0. Perform a titration of the reagent to find the lowest effective concentration. |

| Protein Precipitation | High concentration of organic solvent (e.g., DMSO); Reagent-induced conformational changes leading to aggregation. | Keep final DMSO concentration below 5%. Add the reagent stock slowly while gently mixing. Screen different buffer compositions for improved protein stability. |

| Ambiguous MS Results | Incomplete reaction leading to a heterogeneous mixture; Multiple modifications. | Optimize reaction for higher conversion. Use peptide mapping (LC-MS/MS) to resolve individual modification sites. |

References

- Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. University of Oxford.

- Winther, J. R., & Thorpe, C. (2014). Understanding the pKa of Redox Cysteines: The Key Role of Hydrogen Bonding. Antioxidants & Redox Signaling, 18(1), 94–127.

- Fábián, L., et al. (2018). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations.

- Westwood, M. E., et al. (2000). Evidence for the Formation of Adducts and S-(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 13(9), 893-900.

- Uccello, A., et al. (2020). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules, 25(17), 3986.

- Chase, J. F. A., & Tubbs, P. K. (1970). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 116(4), 713–720.

- Haberger, M., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check.

- Medzihradszky, K. F. (n.d.). Identification of Protein Modifications by Mass Spectrometry. UCSF Mass Spectrometry Facility.

- Ghosh, A., et al. (2021). The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein.

- Ward, R. A., et al. (2019). New Cysteine Covalent Modification Strategies Enable Advancement of Proteome‐wide Selectivity of Kinase Modulators.

- Chen, Y., et al. (2019).

- Warzecha, T., et al. (2021). Targeting post-translationally modified cysteine by covalent inhibitors at diverse redox conditions using computational approach. RSC Chemical Biology, 2(4), 1146-1168.

- Ghosh, A., et al. (2021). The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein. PubMed.

- Hibbard, J. P., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(17), 12036-12040.

- Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Lento, C. (2018). Novel Mass Spectrometry Methods for the Analysis of Covalent and Non-Covalent Protein Structures and Their Influence on the Functions of Therapeutic Proteins. ScholarWorks@UMass Amherst.

- De-Jong, P. M. (2013). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Utrecht University.

- Zhang, C., et al. (2021). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 143(32), 12508–12514.

- Al-Jawabri, A., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances, 14(33), 23845-23853.

- van den Bedem, H., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3169.

- Singh, Y., & Sharma, P. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615.

- Quintyn, R. S., et al. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 26(22), 6985.

- Practical Fragments. (2017, March 13).

- Chen, Y-C., et al. (2021). Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv.

- Wold, F. (1967). Alkylation of histidine with maleimido-compounds. Biochimica et Biophysica Acta (BBA) - Protein Structure, 147(1), 1-8.

- Fisher, K., et al. (2019). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Organic & Biomolecular Chemistry, 17(1), 79-84.

- Yuan, Q., et al. (2008). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Molecular & Cellular Proteomics, 7(4), 745–757.

- Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 1-6.

- Li, F., et al. (2023). Synthesis and structure-activity relationships of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry, 248, 115094.

- Marvel, C. S. (n.d.). dl-ALANINE. Organic Syntheses.

- Li, C., et al. (2020). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 142(34), 14510–14516.

- Korbmacher, M., et al. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society, 146(32), 22284–22294.

- Cohen, S. L. (1998). Protein Characterization by Mass Spectrometry. The Rockefeller University.

- The Royal Society of Chemistry. (2018).

- Cvejic, A., et al. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & Medicinal Chemistry Letters, 17(3), 643-646.

- ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the...

- Zhong, S., et al. (1992). Identification of serine and histidine adducts in complexes of trypsin and trypsinogen with peptide and nonpeptide boronic acid inhibitors by 1H NMR spectroscopy. Biochemistry, 31(51), 12839-46.

- Nagel, A., et al. (1974). 1 H NMR studies of σ‐adducts of pteridine and some of its derivatives in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 94(2), 45-47.

- Lopez-Zaragoza, J., et al. (2010). Solid-State NMR Study of Cysteine on Gold Nanoparticles. The Journal of Physical Chemistry C, 114(42), 18109-18114.

- Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950.

Sources

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msf.ucsf.edu [msf.ucsf.edu]

- 7. DSpace [scholarworks.umass.edu]

- 8. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]

- 11. hplc.eu [hplc.eu]

- 12. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Bromopropionyl)-3-phenyl-DL-alanine Labeling

Executive Summary

You are working with N-(2-Bromopropionyl)-3-phenyl-DL-alanine (BPPA), a classic affinity alkylating reagent.[1][2] This molecule functions as a substrate analog, primarily targeting enzymes with specificity for phenylalanine (e.g., Chymotrypsin, Carboxypeptidase A).[1][2] The phenylalanine moiety directs the probe to the active site, while the

This guide addresses the three primary challenges inherent to this chemistry: hydrolytic instability of the probe, stereochemical heterogeneity (DL-mixture), and hydrophobic aggregation during purification.

Module 1: The Labeling Reaction (Upstream Optimization)

Before purification can succeed, the labeling reaction must be controlled. The most common "purification" failures are actually upstream reaction failures.

Q: My labeling efficiency is low (<10%). The probe precipitates when added to the buffer. How do I fix this?

A: This is a solubility and hydrolysis issue.[1][2] BPPA is hydrophobic due to the phenyl ring and the bromine atom.

-

Solvent Compatibility: Do not dissolve BPPA directly in aqueous buffer.[1][2] Dissolve it in anhydrous DMSO or DMF to a 100x stock concentration. Add this dropwise to your protein solution while vortexing.[2] Keep the final organic solvent concentration

to avoid protein denaturation. -

Hydrolysis Competition: The carbon-bromine bond is susceptible to hydrolysis by water (forming the non-reactive hydroxy-derivative).[1][2]

-

Action: Add the probe immediately before the reaction starts. Do not store aqueous dilutions.[1][2]

-

Action: Increase the molar excess. Start with 10-20x molar excess over the protein.[2] If hydrolysis is fast, add the reagent in multiple small aliquots (e.g., 5x excess added 4 times over 1 hour) rather than one large bolus.

-

Q: I am seeing "smearing" on my SDS-PAGE. Is this degradation?

A: It is likely non-specific alkylation .[1][2] While the phenylalanine group drives active-site specificity, the reactive bromide can alkylate surface Cysteine or Histidine residues if the concentration or pH is too high.

-

pH Control:

Module 2: Purification & Removal of Excess Probe

Q: Dialysis is taking too long, and my protein is precipitating. What is the alternative?

A: Do not use dialysis for the initial removal of BPPA. Dialysis is slow (12-24 hours).[2] During this time, the unreacted BPPA hydrolyzes, generating bromide ions and acid, which can destabilize your protein.[2] Furthermore, the hydrophobic probe may micellize or bind non-specifically to the dialysis membrane.

Recommended Protocol: Size Exclusion Desalting (G-25) Use a Sephadex G-25 or Bio-Gel P-6 desalting column.[1][2] This separates the protein (exclusion limit >5 kDa) from the small molecule probe (~300 Da) in minutes.

| Parameter | Dialysis | Desalting (G-25) | Recommendation |

| Time | 12-24 Hours | 10-20 Minutes | Desalting |

| Probe Removal | Equilibrium driven (slow) | Flow driven (fast) | Desalting |

| Hydrolysis Risk | High | Low | Desalting |

| Sample Dilution | Minimal | ~1.5 fold | Desalting |

Module 3: Separating Labeled vs. Unlabeled Protein

This is the critical step. Because BPPA adds a hydrophobic phenylalanine-like group, the labeled protein is physically distinct from the native protein.

Q: How do I separate the labeled protein from the unlabeled fraction?

A: Use Hydrophobic Interaction Chromatography (HIC) .[1][2][3][4][5][6] The attachment of N-(2-Bromopropionyl)-3-phenyl-DL-alanine increases the surface hydrophobicity of the protein.[1][2]

The Logic:

-

Load High Salt: Load the mixture onto a HIC column (e.g., Phenyl Sepharose or Butyl Sepharose) in high salt (1.5 M Ammonium Sulfate). This forces hydrophobic patches to bind the resin.

-

Elute Low Salt: Apply a reverse gradient (1.5 M

0 M Ammonium Sulfate). -

Elution Order:

Q: The "DL" mixture is causing peak broadening. Why?

A: You are using a racemic reagent (DL-alanine).[1][2]

-

The L-isomer likely binds the active site specifically and reacts efficiently.[1]

-

The D-isomer may react much slower, not at all, or non-specifically at surface residues.[1][2]

If your HIC peak is split or broad, you are likely resolving the L-labeled protein from the D-labeled (or non-specifically labeled) protein.[1][2]

-

Troubleshooting: Collect fractions across the peak and test for enzymatic activity. The "dead" enzyme (specifically labeled at the active site) is your target. If the enzyme retains activity, it is likely labeled non-specifically (distal to the active site).

Visualizing the Workflow

The following diagram outlines the decision logic for purification based on the specific challenges of BPPA labeling.

Caption: Workflow for optimizing solubility, removing unreacted probe, and exploiting hydrophobicity for final purification.

Module 4: Storage and Stability[2]

Q: Can I freeze the labeled protein?

A: Yes, but be cautious of the pH shift during freezing . Common buffers like Sodium Phosphate can shift pH drastically (up to 3 pH units) during freezing.[1][2] If the pH drops, the acid-labile bonds might degrade, or the protein might denature.

-

Recommendation: Exchange into a stable buffer like HEPES or MOPS before freezing.[1][2] Flash freeze in liquid nitrogen.

Q: The label seems to fall off over time.

A: The covalent bond formed (usually a thioether if reacting with Cys, or an alkyl-amine with Lys/His) is generally stable.[1][2] However, if the bond formed is an ester (reaction with Serine/Threonine), it is susceptible to hydrolysis, especially at high pH (>8.5).[2]

-

Fix: Store the purified protein at pH 6.0 - 7.0 and 4°C (short term) or -80°C (long term). Avoid repeated freeze-thaw cycles.[1][2]

References & Authoritative Sources

-

Lundblad, R. L. (2014).[1][2] Chemical Reagents for Protein Modification. CRC Press.[1][2] (Definitive guide on affinity labeling chemistry and alpha-halo acids). [1][2]

-

Cytiva (formerly GE Healthcare). Hydrophobic Interaction Chromatography: Principles and Methods.[1][2] (Standard handbook for HIC purification strategies).

-

Thermo Fisher Scientific. Protein Purification Overview: Affinity, IEX, HIC. (Technical overview of separation logic).

-

Means, G. E., & Feeney, R. E. (1971).[1][2] Chemical Modification of Proteins. Holden-Day. (Classic text on the mechanism of alkylating agents like bromopropionyl derivatives).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydrophobic Interaction Chromatography | Tosoh Bioscience [tosohbioscience.com]

- 4. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 6. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" reaction kinetics and temperature effects

Advanced Kinetic Analysis & Troubleshooting Guide[1]

Executive Technical Summary

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a bifunctional building block utilized primarily in peptidomimetic synthesis and as an initiator for Atom Transfer Radical Polymerization (ATRP). Its chemical behavior is defined by two distinct reactive centers:

-

The Secondary Alkyl Halide (C-Br): Highly susceptible to nucleophilic substitution (

) and radical generation. -

The Amide Linkage: Generally stable but prone to neighboring group participation (NGP) under specific pH/temperature conditions.

This guide addresses the kinetic instability often observed during storage or elevated-temperature reactions, specifically focusing on hydrolysis , racemization , and elimination .

Module 1: Kinetic Stability & Hydrolysis

The Core Issue: Users often report "loss of activity" or "acidification" of aqueous solutions. This is rarely due to amide bond cleavage but rather the hydrolysis of the C-Br bond.

Mechanism: Neighboring Group Participation (NGP)

Unlike simple alkyl halides, the

Kinetic Dependency:

-

pH: Rate is minimum at pH 3–4. Rate increases logarithmically > pH 8 (Base-catalyzed hydrolysis).

-

Temperature: Follows Arrhenius behavior. The activation energy (

) for C-Br hydrolysis in similar

Experimental Validation Protocol (Self-Validating System)

Do not assume stability. Perform this Half-Life Determination Assay before critical steps:

-

Prepare Stock: Dissolve compound (10 mM) in buffer (pH of interest) + 10%

. -

Incubate: Hold at target temperature (e.g., 37°C).

-

Monitor:

-NMR time-course.-

Signal A (Reactant): Quartet at

ppm (CH-Br). -

Signal B (Product): Shifted quartet (CH-OH) or vinyl signals (Elimination).

-

-

Calculate: Plot

vs. time. The slope

Data Visualization: Degradation Pathways

Figure 1: The primary degradation pathways. Note that the Oxazolinone pathway (yellow) leads to racemization.

Module 2: Temperature Effects & Elimination Risks

The Core Issue: Purity drops during heating steps (e.g., recrystallization or high-temp substitution).

Thermal Elimination (Dehydrohalogenation)

At temperatures

-

Product: N-acryloyl-3-phenyl-DL-alanine (Michael Acceptor).

-

Consequence: This impurity is a potent electrophile that will covalently modify cysteines or polymerize, ruining biological assays.

Temperature Control Table

| Process Step | Recommended Max Temp | Risk Factor | Mitigation |

| Storage | -20°C | Hydrolysis (Slow) | Store under |

| Dissolution | 25°C | None | Use sonication instead of heat. |

| 40°C | Elimination (Acrylamide formation) | Use polar aprotic solvents (DMF, DMSO) to accelerate | |

| Recrystallization | 50°C | Thermal Degradation | Avoid boiling alcohols; use solvent diffusion methods. |

Module 3: Nucleophilic Substitution (Synthesis Optimization)

Context: Using the compound to attach a payload (e.g., Thiol-substitution).

Troubleshooting Low Yields

If your substitution reaction (e.g.,

-

Check the Base: Strong bases (NaOH, NaOEt) promote elimination over substitution.

-

Solution: Use milder bases like

or DIPEA.

-

-

Solvent Effect:

-

Protic Solvents (MeOH, Water): Solvate the nucleophile, reducing reactivity.

-

Aprotic Solvents (DMF, Acetone): Leave the nucleophile "naked" and reactive.

-

Recommendation: Switch to DMF or Acetonitrile .

-

Workflow for Kinetic Optimization

Figure 2: Decision tree for optimizing nucleophilic substitution yields.

Frequently Asked Questions (FAQ)

Q1: My aqueous solution of the compound turned acidic overnight. Why? A: You are observing the release of Hydrobromic Acid (HBr). The C-Br bond hydrolyzed, generating HBr and the hydroxy-derivative.

-

Correction: Always prepare aqueous solutions fresh. If storage is required, buffer to pH 5.5–6.0 (citrate or acetate buffers are preferred over phosphate).

Q2: Can I autoclave this compound for sterile cell culture? A: No. Autoclaving (121°C) will cause massive degradation via hydrolysis and elimination.

-

Correction: Filter sterilize (0.22

PES membrane) the solution.

Q3: The compound appears as a "doublet of doublets" in NMR. Is it impure?

A: Not necessarily. The compound is a diastereomer mixture (unless you bought a stereopure version). The "DL" alanine creates a racemic center, and the bromopropionyl group has its own chiral center. You may see signal splitting due to the presence of

Q4: I am using this as an ATRP initiator. Why is my Polydispersity Index (PDI) high? A: High PDI often indicates that the initiation rate is slower than the propagation rate.

-

Correction: Ensure the C-Br bond is activated efficiently. If using Cu(I) catalysts, slightly increase the temperature (carefully, <50°C) or change the ligand to a more reducing one (e.g., TPMA) to accelerate the initial radical generation.

References

- Neighboring Group Participation in Amide Hydrolysis: Source: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol. 1. Plenum Press. Relevance: Foundational text describing the kinetics of amide oxygen attack on -halo carbons (Oxazolinone mechanism).

- Source: Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W. A. Benjamin.

-

ATRP Initiator Stability

- Source: Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.

-

URL:[Link]

- Relevance: Discusses the bond dissociation energies and thermal stability of 2-bromopropionyl initi

-

Reaction of

-Halo Acids/Amides (General Kinetics):- Source: ChemGuide - Mechanisms of Nucleophilic Substitution.

-

URL:[Link]

- Relevance: General background for the mechanisms described in Module 3.

Validation & Comparative

A Senior Application Scientist's Guide to Protein Crosslinking: A Comparative Analysis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine and Conventional Reagents